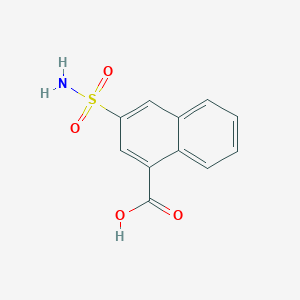
3-Sulfamoylnaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfamoylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H9NO4S It is a derivative of naphthalene, characterized by the presence of a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfamoylnaphthalene-1-carboxylic acid typically involves the introduction of the sulfamoyl and carboxylic acid groups onto the naphthalene ring. One common method is the sulfonation of naphthalene followed by the introduction of the carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Sulfamoylnaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can lead to the formation of amines or alcohols.
科学研究应用
3-Sulfamoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Sulfamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Naphthalene-1-sulfonic acid: Similar in structure but lacks the carboxylic acid group.
Naphthalene-2-carboxylic acid: Similar in structure but lacks the sulfamoyl group.
Sulfanilic acid: Contains a sulfonic acid group and an amino group, but not a naphthalene ring.
Uniqueness
3-Sulfamoylnaphthalene-1-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
生物活性
3-Sulfamoylnaphthalene-1-carboxylic acid (SNCA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a sulfamoyl group and a carboxylic acid moiety, which are known to enhance the biological properties of various pharmacophores. The following sections will explore the biological activity of SNCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₃N₃O₃S
- Molecular Weight : 283.33 g/mol
The presence of the sulfamoyl group (-SO₂NH₂) is significant for its interaction with biological targets, while the naphthalene ring system contributes to its lipophilicity and potential for cellular membrane penetration.
Research indicates that compounds similar to SNCA often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a sulfamoyl group can inhibit certain enzymes, such as carbonic anhydrases and proteases, which are crucial in various physiological processes.
- Antimicrobial Activity : Sulfamoyl compounds have been shown to possess antimicrobial properties, potentially acting against bacterial infections by interfering with folate synthesis pathways.
- Anti-inflammatory Effects : The carboxylic acid component may contribute to anti-inflammatory activities by modulating cytokine production.
Biological Evaluations
The biological activity of SNCA has been evaluated in several studies, focusing on its pharmacological effects:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Enzyme inhibition | Inhibition of carbonic anhydrase |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of SNCA analogues, it was found that certain derivatives exhibited significant activity against resistant strains of bacteria. The mechanism was suggested to involve competitive inhibition of enzymes involved in folate metabolism, which is critical for bacterial growth.
Case Study 2: Anti-inflammatory Mechanism
Another research project explored the anti-inflammatory effects of SNCA in vitro. The results demonstrated that treatment with SNCA led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Enzyme Inhibition Profile
A detailed structure-activity relationship (SAR) analysis was conducted on various sulfamoyl compounds, including SNCA. The findings indicated that modifications on the naphthalene ring significantly affected enzyme inhibition potency. For instance, compounds with electron-withdrawing groups showed enhanced inhibitory activity against carbonic anhydrase .
属性
分子式 |
C11H9NO4S |
|---|---|
分子量 |
251.26 g/mol |
IUPAC 名称 |
3-sulfamoylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |
InChI 键 |
JHRGKCJDOKGBAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















